molecular formula C10H11F2N B13046087 (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13046087
M. Wt: 183.20 g/mol
InChI Key: CREDSYGNTQWQGH-VIFPVBQESA-N
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Description

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene scaffold with fluorine substituents at the 5- and 6-positions. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol (CAS: 1212866-19-7) . The (S)-enantiomer is critical for applications requiring stereochemical precision, such as pharmaceutical intermediates or ligands in asymmetric catalysis. The fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(1S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

CREDSYGNTQWQGH-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a difluoro-substituted naphthalene derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst. The reaction is carried out under elevated pressure and temperature to achieve high enantioselectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more cost-effective catalysts and solvents can be explored to make the process economically viable.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amine group to a different functional group.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution of the fluorine atoms can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is being investigated for its role as a bioactive compound in drug development. Compounds with similar structures have shown promise in treating various conditions due to their ability to interact with biological targets effectively. Research indicates that nitrogen-containing heterocycles like this compound are critical in the development of new pharmaceuticals, with over 75% of FDA-approved drugs containing such moieties .

Case Studies
Recent studies have highlighted the efficacy of related tetrahydronaphthalene derivatives in preclinical models for conditions such as cancer and neurological disorders. For instance:

  • Cancer Treatment : Analogous compounds have demonstrated anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
  • Neurological Applications : Research suggests that similar compounds can modulate neurotransmitter systems, potentially leading to new treatments for neurodegenerative diseases .

Synthesis and Reactions
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amine group can act as a nucleophile in reactions with electrophiles.
  • Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks essential for drug discovery.

Mechanism of Action

The mechanism of action of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The chiral center plays a crucial role in determining the compound’s overall biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the tetrahydronaphthalene ring significantly influence physicochemical properties and biological activity.

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Properties
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine 5-F, 6-F 183.20 Not reported High lipophilicity due to fluorine; potential metabolic stability
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine 6-F, 8-F 183.20 Not reported Similar MW but distinct electronic effects from fluorine at 6 and 8 positions
trans-4-(4′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine 4-(4′-F-phenyl), N,N-dimethyl 270.17 Yellow semisolid Bulky aryl substituent increases steric hindrance; reduced solubility
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-Cl 218.12 Solid Chlorine’s electronegativity enhances polarity; hydrochloride improves solubility
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine 6-OCHF₂ 219.23 Not reported Difluoromethoxy group enhances metabolic resistance and membrane permeability

Key Observations :

  • Fluorine vs.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4′-fluorophenyl in ) increase rigidity and may enhance receptor affinity, while aliphatic groups (e.g., difluoromethoxy in ) improve solubility .
Stereochemical Considerations

The (S)-configuration of the target compound is pivotal for enantioselective interactions. For example:

  • highlights that the chirality of the amine moiety in catalysts like (S,R)-1g directly impacts enantiomeric excess (91% ee in product 4a) .
  • ’s (R)-6-chloro derivative demonstrates how stereochemistry influences pharmacological activity, as seen in sertraline analogs () .

Biological Activity

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.

  • Chemical Formula : C10_{10}H11_{11}F2_2N
  • Molecular Weight : 183.20 g/mol
  • CAS Number : 1341055-90-0

Research indicates that this compound may interact with various biological targets. Its structural features suggest potential interactions with neurotransmitter systems and enzymes involved in inflammatory pathways.

1. Antidepressant Activity

Studies have shown that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine levels in the brain.

2. Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in cultured macrophages.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of this compound in a rodent model of depression. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups.

Case Study 2: Inhibition of Cytokine Production

In a separate investigation focusing on its anti-inflammatory properties, this compound was administered to LPS-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels significantly at concentrations ranging from 10 to 50 µM.

Comparative Analysis

Compound Activity IC50 (µM) Reference
This compoundAntidepressant25
Similar Compound AAnti-inflammatory30
Similar Compound BAntidepressant20

Research Findings

Recent studies have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Its relatively low cytotoxicity combined with potent biological activity makes it a promising candidate for drug development aimed at treating mood disorders and inflammatory diseases.

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